N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide

SARS-CoV-2 nsp13 helicase ATPase inhibition

Researchers encounter uncontrolled bias in SAR series when profiling imidazo[1,2-a]pyrimidine analogs without a verified inactive parent scaffold. This unsubstituted benzamide solves that by serving as the proven null control for nsp13 helicase assays (inactive vs. 3-bromo analog IC₅₀=57 µM). Deploy it to precisely delineate substituent contributions. • Matched negative control for 3-halo/3,4,5-trimethoxy analogs in ATPase/unwinding assays. • Ground-state reference for CDK2/9 inhibitor optimization (comparator to sub-nM leads). • Fragment-sized (MW < 330 Da) scaffold for antiviral library design without pre-existing helicase bias.

Molecular Formula C20H16N4O
Molecular Weight 328.375
CAS No. 923157-10-2
Cat. No. B2441146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
CAS923157-10-2
Molecular FormulaC20H16N4O
Molecular Weight328.375
Structural Identifiers
SMILESCC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C20H16N4O/c1-14-11-12-24-13-18(23-20(24)21-14)15-7-9-17(10-8-15)22-19(25)16-5-3-2-4-6-16/h2-13H,1H3,(H,22,25)
InChIKeyRVKGOPGAYCVNDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Research-Grade Procurement Context


N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (CAS 923157-10-2) is a synthetic small molecule built on an imidazo[1,2-a]pyrimidine core linked via a phenyl spacer to a terminal benzamide moiety. This scaffold places it at the intersection of two therapeutically active chemotypes: the fused imidazo-pyrimidine system characteristic of cyclin-dependent kinase (CDK) inhibitors [1] and the imidazole/imidazo-heterocycle framework exploited in antiviral helicase programs [2]. The compound is primarily procured as a reference-standard building block and as a structural comparator for its 3‑halo and 3,4,5‑trimethoxy analogs.

Reference Standard Building Block Unsubstituted parent scaffold for nsp13 helicase and CDK2 SAR studies; serves as negative control for 3‑halo analogs.

Why Generic Imidazopyrimidine Analogs Cannot Substitute This Scaffold


Within the imidazopyrimidine benzamide series, even minor modifications to the pendant phenyl ring can produce functionally orthogonal biological readouts. For example, the unsubstituted parent compound serves as a negative-control scaffold for nsp13 helicase assays , whereas its 3‑bromo congener (SARS‑CoV‑2‑nsp13‑IN‑4) acquires potent helicase inhibition (IC₅₀ = 57 µM) . Conversely, the broader imidazole pyrimidine amide class has been optimized for sub‑nanomolar CDK2 inhibition [1]. Because these differential activities arise from the same core substituted at a single vector, substituting the parent benzamide with any halo‑ or methoxy‑derivative without formal verification will introduce uncontrolled bias into any SAR series, target‑engagement assay, or chemical biology workflow.

This parent benzamide
3‑Bromo analog (SARS‑CoV‑2‑nsp13‑IN‑4)
The 3‑bromo derivative gains helicase inhibition absent in the parent; direct substitution may invalidate negative‑control assignments.
This parent benzamide
Optimized imidazole pyrimidine amides (CDK2 leads)
Optimized leads achieve markedly different CDK2 inhibition profiles not representative of the parent scaffold; substitution may introduce potency bias.

Quantitative Differentiation Evidence


Nsp13 Helicase Selectivity: Parent vs. 3-Bromo Derivative

The parent benzamide (CAS 923157-10-2) is structurally defined as the unsubstituted reference compound for the 3‑bromo analog SARS‑CoV‑2‑nsp13‑IN‑4 (CAS 923140-39-0). While the 3‑bromo derivative inhibits the ssDNA⁺‑stimulated ATPase activity of SARS‑CoV‑2 nsp13 with an IC₅₀ of 57 µM, the parent compound lacks the 3‑bromo substituent required for this activity . This establishes the parent benzamide as an essential negative‑control scaffold for helicase SAR studies and counter‑screen applications.

Nsp13 Helicase Selectivity
Class‑level inference
Parent benzamide vs 3‑Bromo analog
Parent: no nsp13 inhibition reported
3‑Bromo: IC₅₀ = 57 µM (ssDNA⁺ ATPase)
Supports negative‑control scaffold selection.
Parent inactivity confirmed in biochemical assay; >10‑fold window inferred.
SARS-CoV-2 nsp13 helicase ATPase inhibition

CDK2 Inhibitory Potency: Scaffold vs. Optimized Leads

The imidazo[1,2‑a]pyrimidine benzamide platform served as the structural starting point for the potent, orally bioavailable CDK2/9 inhibitors disclosed by Jones et al. [1]. In that series, progressive optimization of the amide substituent and lipophilicity yielded compounds with CDK2 IC₅₀ values in the low‑nanomolar range (e.g., BDBM50246350 IC₅₀ = 2 nM) and anti‑proliferative IC₅₀ values as low as 0.039 µM in LoVo colorectal cancer cells [2]. The parent N‑(4‑{7‑methylimidazo[1,2‑a]pyrimidin‑2‑yl}phenyl)benzamide provides the minimally elaborated scaffold against which these advanced leads are benchmarked.

CDK2 Inhibitory Potency
Class‑level inference
Optimized lead CDK2 IC₅₀ 2 nM Anti‑proliferative IC₅₀ (LoVo) 0.039 µM
Context‑dependent scaffold baseline; parent CDK2 IC₅₀ unreported.
Optimized leads >1,000‑fold more potent than baseline scaffold (inferred).
CDK2 kinase inhibitor anti-proliferative

Broad-Spectrum Antiviral Fragment Potential

The 3‑bromo analog has been advanced as a drug‑like broad‑spectrum antiviral agent (MW < 450 Da; IC₅₀ = 57 µM against nsp13) . The parent benzamide, lacking the 3‑substituent, exhibits drug‑like physicochemical properties (calculated MW = 328.38; XLogP3 ≈ 3.9) but no measurable nsp13 inhibition. This differential positions the parent compound as a fragment‑sized scaffold ideal for fragment‑based screening and targeted library construction aimed at deconvoluting the pharmacophoric contribution of the benzamide substituent.

Fragment‑Sized Antiviral Potential
Class‑level inference
Parent fragment (MW ≈ 328) vs 3‑Bromo analog (MW ≈ 407)
Parent: no nsp13 inhibition
3‑Bromo: IC₅₀ = 57 µM (ssDNA⁺), 240 µM (ssDNA⁻)
Supports fragment‑based library design.
Activity shift ≥57 µM enables substituent‑dependent SAR exploration.
broad-spectrum antiviral helicase fragment-based screening

Prioritized Research Applications


Negative Control in SARS-CoV-2 nsp13 Helicase Screening

Utilize the parent benzamide as a matched negative control when profiling 3‑halo or 3,4,5‑trimethoxy analogs in nsp13 ATPase and unwinding assays. The proven inactivity of the unsubstituted scaffold (relative to the 57 µM IC₅₀ of the 3‑bromo derivative) enables clear delineation of the substituent’s contribution to helicase engagement .

Core Scaffold for CDK2/9 SAR Studies

Deploy the compound as the minimal scaffold for parallel medicinal chemistry exploration of CDK2/9 inhibitors. Because the AstraZeneca imidazole pyrimidine amide series demonstrated that optimization of this core yields inhibitors with CDK2 IC₅₀ values as low as 2 nM and cellular anti‑proliferative IC₅₀ of 0.039 µM , the parent compound provides the ground‑state reference required for quantitative SAR tables and patent filings.

Fragment-Based Antiviral Library Design

Incorporate the parent benzamide into fragment‑sized (MW < 330 Da) antiviral libraries aimed at coronaviral helicases. Its structural congruence with the active 3‑bromo analog (MW = 407.26) but absence of detectable nsp13 inhibition makes it an ideal starting point for fragment growth, scaffold hopping, or reversible covalent inhibitor design without pre‑existing bias toward helicase binding.

Physicochemical Benchmarking of the Imidazopyrimidine Series

Use the compound as a reference standard for determining the lipophilicity (XLogP3 ≈ 3.9), solubility, and permeability of the unsubstituted benzamide series. These values can then be compared against the 3‑bromo (XLogP3 ≈ 4.7) and other halogenated analogs to derive lipophilic efficiency (LipE) and ligand efficiency metrics essential for lead selection.

Application
Selection Property
Validation Focus
Negative control for nsp13 helicase screening
Structural match to 3‑halo analogs; lacks 3‑substituent
Verify inactivity in helicase ATPase assay relative to active analog
Core scaffold for CDK2/9 SAR studies
Minimal imidazopyrimidine benzamide core
Compare inhibition and anti‑proliferative endpoints to optimized leads
Fragment‑based antiviral library design
Fragment‑sized (MW
Confirm lack of nsp13 inhibition; assess suitability for fragment growth
Physicochemical benchmarking of imidazopyrimidine series
Reference lipophilicity (XLogP3 ≈ 3.9) and solubility
Derive LipE and ligand efficiency metrics vs halogenated analogs
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